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Cyclooct-4-en-1-yl formate

Cat. No.: B12699954
CAS No.: 80638-10-4
M. Wt: 154.21 g/mol
InChI Key: MOODCRUVWQJONR-UPHRSURJSA-N
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Description

Contextualization within Unsaturated Cyclic Formate (B1220265) Ester Chemistry

Unsaturated cyclic esters are a class of organic compounds that feature a cyclic hydrocarbon backbone containing at least one carbon-carbon double bond and an ester functional group as part of the ring or as a substituent. These molecules are of significant interest due to the interplay between the reactivity of the double bond and the ester functionality.

Cyclooct-4-en-1-yl formate, with the chemical formula C9H14O2 and CAS number 80638-10-4, is an exemplar of this class where the formate group is a substituent on the unsaturated cyclooctene (B146475) ring. guidechem.comguidechem.com The synthesis of such esters can be conceptually approached through the esterification of the corresponding alcohol, in this case, cyclooct-4-en-1-ol (B7950028). ontosight.aiontosight.ai A plausible synthetic route involves the formylation of cyclooct-4-en-1-ol. One such formylation method described in the literature for other complex alcohols utilizes a reagent system of N,N-dimethylformamide (DMF) and oxalyl chloride. researchgate.net The reactivity of the formate ester group in this molecule is of interest, as formate esters have been noted to undergo further reactions. perfumerflavorist.com

The presence of both an alkene and an ester group within the same molecule allows for a diverse range of chemical transformations. The double bond can undergo addition reactions, while the ester group can be hydrolyzed or participate in transesterification reactions. The relative reactivity of these two functional groups can be influenced by the specific reaction conditions and reagents employed.

Structural Features and Stereoisomeric Considerations

The structure of this compound is characterized by an eight-membered carbon ring containing a double bond at the C4 position and a formate group attached to the C1 position. This arrangement gives rise to several stereoisomeric possibilities.

The double bond in the cyclooctene ring can exist as either a cis (Z) or a trans (E) isomer. The cis isomer is the more stable and common form, while the trans isomer is highly strained and consequently more reactive. This high reactivity of trans-cyclooctenes has been harnessed in various applications, particularly in bioorthogonal chemistry. Furthermore, the carbon atom to which the formate group is attached (C1) is a chiral center, meaning it can exist in either an R or S configuration.

Therefore, this compound can exist as a mixture of diastereomers and enantiomers. The specific stereochemistry of the molecule will significantly influence its physical properties and biological activity. The existence of stereochemically pure isomers of related cyclooctene derivatives, such as (1S,4E)-cyclooct-4-en-1-ol, has been documented, suggesting that the synthesis of specific stereoisomers of this compound is feasible.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
AppearanceColorless liquid (predicted)
Boiling Point> 200 °C (estimated)
SolubilitySoluble in organic solvents, insoluble in water (predicted)

Note: The data in this table are predicted based on the properties of structurally similar compounds, such as cyclooct-4-en-1-ol and other cyclooctenyl esters. guidechem.com

Significance of the Cyclooctene Moiety in Modern Organic Synthesis

The cyclooctene moiety is a valuable building block in modern organic synthesis due to its unique reactivity and conformational flexibility. Its significance stems from several key areas of application:

Ring-Opening Metathesis Polymerization (ROMP): Cyclooctene and its derivatives are excellent monomers for ROMP, a powerful polymerization technique that allows for the synthesis of a wide range of functional polymers with controlled architectures.

Precursor to Complex Molecules: The eight-membered ring of cyclooctene can be strategically cleaved or rearranged to provide access to complex linear or macrocyclic structures that are otherwise difficult to synthesize.

Bioorthogonal Chemistry: The strained trans-isomer of cyclooctene has become a cornerstone of bioorthogonal chemistry. Its rapid and highly selective reaction with tetrazines, known as the inverse-electron-demand Diels-Alder (IEDDA) reaction, allows for the labeling and tracking of biomolecules in living systems without interfering with native biological processes.

Transition Metal Complexes: The cyclooctene double bond can coordinate to transition metals, forming stable complexes that can be used as catalysts or as intermediates in various catalytic cycles. For instance, nickel complexes bearing a cyclooct-4-en-1-yl ligand have been synthesized and characterized. acs.org

The presence of the formate group in this compound adds another layer of functionality to the versatile cyclooctene scaffold, potentially enabling its use in applications where the controlled release of the cyclooctenol core is desired.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B12699954 Cyclooct-4-en-1-yl formate CAS No. 80638-10-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80638-10-4

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] formate

InChI

InChI=1S/C9H14O2/c10-8-11-9-6-4-2-1-3-5-7-9/h1-2,8-9H,3-7H2/b2-1-

InChI Key

MOODCRUVWQJONR-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC=O

Canonical SMILES

C1CC=CCCC(C1)OC=O

Origin of Product

United States

Synthetic Methodologies for Cyclooct 4 En 1 Yl Formate and Analogues

Direct Esterification Pathways

Direct esterification represents a common and straightforward approach to producing formate (B1220265) esters. This can be accomplished either by the direct addition of formic acid across the double bond of cyclooctene (B146475) or by the esterification of cyclooct-4-en-1-ol (B7950028).

The addition of formic acid to the double bond of cyclooctene is a direct method for the synthesis of cyclooct-4-en-1-yl formate. This transformation can be performed under both non-catalytic and catalytic conditions.

Non-Catalytic Conditions: The synthesis of cyclooctenyl formate can be achieved through the reaction of a precursor, cis-cis-1,5-cyclooctadiene, with formic acid in the absence of a catalyst. This process yields cyclooct-4-en-1-ol after a subsequent transesterification step, with cyclooctenyl formate being the key intermediate. google.com The direct distillation of the reaction product simplifies the work-up procedure, avoiding the environmental and material loss issues associated with catalyst removal. google.com This method is noted for producing good yields of the desired product. google.com

Catalytic Conditions: The addition of formic acid to cyclooctene can be effectively catalyzed by cerium(IV) sulfate (B86663) (CS). researchgate.netresearchgate.net This reaction provides a direct and simple method for preparing carboxylic esters from alkenes. researchgate.netresearchgate.net The reaction of cyclooctene with cerium(IV) sulfate in formic acid readily yields the corresponding formate ester. researchgate.net This method is particularly noteworthy as it represents a successful direct formylation of an alkene. researchgate.net

Table 1: Comparison of Conditions for Formic Acid Addition
ConditionReactantCatalystKey FeaturesReference
Non-Catalytic1,5-CyclooctadieneNoneSimple work-up via direct distillation; avoids catalyst removal. google.com
CatalyticCycloocteneCerium(IV) SulfateProvides a direct method for formylation of alkenes. researchgate.netresearchgate.net

For the non-catalytic addition of formic acid to cyclooctadiene-1,5, the reaction temperature is a critical parameter. The process is typically carried out at temperatures ranging from 50 to 200 °C, with a preferred range of 95 to 105 °C for optimal results. google.com

In the cerium(IV) sulfate-catalyzed reaction, the conditions involve mixing cyclooctene and the catalyst in formic acid. A specific example involves the reaction of 2.0 mmol of cyclooctene with 0.5 mmol of cerium(IV) sulfate in 10 mL of formic acid. researchgate.net The general applicability of this method is demonstrated by its use with various cyclic and acyclic alkenes, as detailed in the table below.

Table 2: Cerium(IV) Sulfate-Catalyzed Addition of Carboxylic Acids to Alkenes
AlkeneCarboxylic AcidProductReference
CyclohexeneFormic AcidCyclohexyl formate researchgate.net
CyclohepteneFormic AcidCycloheptyl formate researchgate.net
CycloocteneFormic AcidCyclooctyl formate researchgate.net
1-HepteneFormic Acid1-Heptyl formate researchgate.net
1-OcteneFormic Acid1-Octyl formate researchgate.net

A traditional and reliable route to this compound is the direct esterification of cyclooct-4-en-1-ol with formic acid. This reaction is typically facilitated by catalysts to improve reaction rates and yields.

Boron oxide (B₂O₃) serves as an efficient reagent for the preparation of formate esters through the direct esterification of alcohols with formic acid. sciencemadness.org This method is particularly suitable for primary and secondary alcohols, a category that includes cyclooct-4-en-1-ol. sciencemadness.org The general procedure involves refluxing a mixture of the alcohol, anhydrous formic acid, boron oxide, and a catalytic amount of p-toluenesulfonic acid in a solvent like methylene (B1212753) chloride. sciencemadness.org A key advantage of this method is that the resulting formate ester is free from contamination by the unreacted alcohol. sciencemadness.org The short reaction time and purity of the product offer distinct advantages over other preparation methods. sciencemadness.org

Table 3: B₂O₃ Mediated Esterification of Various Alcohols
AlcoholTypeIsolated Yield (%)Purity (%)Reference
1-PentanolPrimary66>99 sciencemadness.org
1-HexanolPrimary7499.6 sciencemadness.org
Benzyl alcoholPrimary81>99 sciencemadness.org
2-ButanolSecondary76>99 sciencemadness.org
CyclohexanolSecondary80>99 sciencemadness.org

Cerium(IV) salts are versatile reagents that are effective catalysts in esterification reactions. researchgate.net The formylation of primary and secondary alcohols can be readily achieved using cerium(IV) sulfate. researchgate.net While the primary focus of some studies has been the addition of carboxylic acids to alkenes, the utility of cerium(IV) sulfate as a catalyst for the formylation of alcohols is also recognized. researchgate.net This catalytic activity is part of the broader application of cerium(IV) compounds in a myriad of organic reactions, where they act as strong one-electron oxidants capable of generating radicals and promoting various transformations.

Esterification of Cyclooct-4-en-1-ol with Formic Acid

Transesterification Processes

Transesterification is a widely employed and versatile reaction for the synthesis of esters. The process involves the exchange of the alcohol group of an ester with another alcohol. In the context of synthesizing this compound, this would typically involve the reaction of cyclooct-4-en-1-ol with a simple, readily available formate ester, such as methyl formate or ethyl formate, in the presence of a catalyst.

While direct literature on the catalytic transesterification to form this compound is specific, the principles are well-established through studies on analogous structures like cyclooctyl formate and other secondary alcohols. The reaction equilibrium is typically driven forward by using a large excess of the starting formate ester, which can also serve as the solvent, or by removing the alcohol byproduct. A variety of catalytic systems can be employed, each with distinct advantages regarding reaction conditions and substrate compatibility. organic-chemistry.orgbeilstein-journals.org

Common catalytic approaches include:

Organocatalysis : N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for transesterification. organic-chemistry.org They operate under mild conditions and can catalyze the formylation of primary, secondary, and tertiary alcohols using methyl formate as the acyl donor. organic-chemistry.org

Metal-Based Catalysis : Lewis acidic metal catalysts, such as tetranuclear zinc clusters, are effective in promoting transesterification. These reactions can often be run under solvent-free conditions, offering environmental and economic benefits. organic-chemistry.org

Biocatalysis : Immobilized enzymes, particularly lipases like Novozym 435, offer a green chemistry approach. researchgate.net These biocatalysts can achieve high conversion yields under mild temperatures and allow for easy separation and reuse, although the cost of the enzyme can be a consideration. researchgate.netmdpi.com

Table 1: Overview of Catalytic Systems for Transesterification to Formate Esters

Catalyst Type Example Catalyst Formyl Source Typical Conditions Advantages
Organocatalyst N-Heterocyclic Carbene (NHC) Methyl Formate Low catalyst loading, room temp. Broad substrate scope, mild conditions organic-chemistry.org
Metal Catalyst Tetranuclear Zinc Cluster Ethyl Acetate (B1210297) (by analogy) Solvent-free, reflux High yields, environmentally friendly organic-chemistry.org
Biocatalyst Novozym 435 (Lipase) Ethyl Formate 40 °C, organic solvent High selectivity, reusable catalyst researchgate.netmdpi.com

Oxidative Coupling Strategies

A more direct and atom-economical approach to formate esters is the oxidative coupling of alcohols with a C1 source like formaldehyde (B43269). This avoids the pre-formation of a formate ester reagent and often proceeds under mild, aerobic conditions.

A highly effective method for the formylation of alcohols involves an aerobic oxidative coupling reaction catalyzed by gold nanoparticles supported on titanium dioxide (Au/TiO₂). researchgate.net This system facilitates the direct reaction between an alcohol and formaldehyde in the presence of air as the oxidant. The reaction is believed to proceed through the formation of an intermediate hemiacetal, which is then oxidatively dehydrogenated on the catalyst surface to yield the final formate ester.

This catalytic system has proven effective for a range of alcohols, particularly benzylic alcohols. However, the reaction can sometimes be accompanied by side products arising from partial oxidation of the starting alcohol or acetalization of formaldehyde, which can lower the yield of the desired formate. researchgate.net

Table 2: Au/TiO₂-Catalyzed Aerobic Formylation of Various Alcohols with Paraformaldehyde

Alcohol Substrate Product Yield (%)
Benzyl alcohol Benzyl formate 95
4-Methoxybenzyl alcohol 4-Methoxybenzyl formate 99
4-Methylbenzyl alcohol 4-Methylbenzyl formate 90
4-Chlorobenzyl alcohol 4-Chlorobenzyl formate 85
Cinnamyl alcohol Cinnamyl formate 90

Data sourced from a study on Au/TiO₂-catalyzed aerobic oxidative coupling. researchgate.net

In the Au/TiO₂-catalyzed oxidative coupling reaction, the choice of formaldehyde source is critical. Paraformaldehyde, a solid polymer of formaldehyde, is the preferred reagent. researchgate.netatamanchemicals.comwikipedia.org Gaseous formaldehyde is difficult to handle in a laboratory setting, and aqueous solutions (formalin) can introduce water, which may negatively affect the catalytic activity. bohrium.com

Paraformaldehyde serves as a convenient and stable solid that, under the reaction conditions, depolymerizes to slowly release monomeric formaldehyde in situ. wikipedia.orggoogle.com This controlled release maintains a low concentration of the reactive monomer, which is crucial for minimizing side reactions such as acetal (B89532) formation. researchgate.net Studies have shown that other formaldehyde oligomers, such as the cyclic trimer 1,3,5-trioxane, are inactive in this specific catalytic system, highlighting the unique suitability of paraformaldehyde. researchgate.net

Chemo- and Stereoselective Synthetic Approaches to Unsaturated Esters

The synthesis of unsaturated esters, particularly with control over the geometry of the double bond, is a persistent challenge in organic synthesis. Traditional methods like the Wittig or Horner-Wadsworth-Emmons reactions often produce mixtures of E- and Z-isomers, necessitating difficult purification steps. organic-chemistry.orgacs.org Modern catalytic methods aim to overcome these limitations.

An elegant and highly stereoselective method for synthesizing α,β-unsaturated esters involves the hydration of sec-ethoxyalkynyl acetates, catalyzed by mercuric triflate (Hg(OTf)₂). organic-chemistry.orgacs.orgnih.gov This reaction proceeds under very mild conditions, typically at room temperature in dichloromethane, with low catalyst loadings (e.g., 1 mol%). organic-chemistry.org

The proposed mechanism begins with the π-complexation of the alkyne with the highly π-philic Hg(OTf)₂ catalyst. acs.org This is followed by the participation of the neighboring acetyl group to form an oxonium cation. Subsequent nucleophilic attack by water, protonation, and demercuration regenerates the catalyst and forms an orthoester-type intermediate. acs.org A final 6-π electrocyclic fragmentation yields the α,β-unsaturated ester. acs.org A key advantage of this method is its "virtually complete E-selectivity," which is superior to even the HWE reaction. acs.orgnih.gov This high selectivity is attributed to a favorable transition state equilibrium during the catalytic cycle. organic-chemistry.org

Table 3: Synthesis of E-α,β-Unsaturated Esters via Hg(OTf)₂-Catalyzed Hydration

Substrate (Alkyl-substituted sec-ethoxyalkynyl acetate) Yield (%)
Hexyl-substituted 94
Cyclohexyl-substituted 92
Isopropyl-substituted 89
Benzyl-substituted 85

Results demonstrate high yields with virtually complete E-selectivity under mild conditions. organic-chemistry.orgacs.org

Wittig Reaction Variants for α,β-Unsaturated Esters

The Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized variant of the Wittig reaction, provides an effective method for the synthesis of α,β-unsaturated esters with high stereoselectivity. This reaction typically employs a stabilized phosphonate (B1237965) ylide, which reacts with an aldehyde or ketone to form an alkene. The stereochemical outcome of the HWE reaction can often be controlled to favor the formation of the (E)-isomer. wikipedia.orgrsc.org However, modifications to the reaction conditions and the phosphonate reagent can be employed to selectively produce the (Z)-isomer.

One approach to achieving (Z)-selectivity involves the use of specific phosphonate reagents in combination with carefully chosen bases and reaction temperatures. For instance, the Still-Gennari modification of the HWE reaction is a well-established method for the synthesis of (Z)-α,β-unsaturated esters. wikipedia.org

Recent advancements in this area include the development of one-pot procedures that combine the oxidation of a primary alcohol to an aldehyde with a subsequent Z-selective HWE reaction. acs.org For example, a TEMPO-CuCl-bipyridine catalyst system can be used for the aerobic oxidation of a primary alcohol, followed by the in-situ reaction with a phosphonate reagent like (PhO)₂P(O)CH₂CO₂Et and a base such as K₃PO₄ to yield the corresponding (Z)-α,β-unsaturated ester with high selectivity. acs.org The reaction temperature for the HWE step is crucial, with lower temperatures generally favoring higher (Z)-selectivity. acs.org

Microwave-assisted HWE reactions have also been developed to provide rapid access to (Z)-3,3-trisubstituted-α,β-unsaturated methyl esters. nih.gov This method utilizes bis(2,2,2-trifluoroethyl) (methoxy-carbonylmethyl)-phosphonate in the presence of (CF₃SO₃)₂Sn and N-ethylpiperidine in anhydrous DCE. nih.gov The use of microwave irradiation can significantly reduce reaction times while maintaining good (Z)-selectivity. nih.gov

Interactive Data Table: HWE Reaction for (Z)-α,β-Unsaturated Esters

Aldehyde/Ketone SubstratePhosphonate ReagentBaseSolventConditionsProductYield (%)Z:E Ratio
Aromatic AldehydesTriethyl 2-phosphonopropionateLiOH·H₂ONoneStirring(E)-α-Methyl-α,β-unsaturated esters83-975:95 to 1:99
Aliphatic AldehydesEthyl 2-(diisopropylphosphono)propionateLiOH·H₂ONoneStirring(E)-α-Methyl-α,β-unsaturated esters-3:97 to 2:98
Primary Alcohols(PhO)₂P(O)CH₂CO₂EtK₃PO₄MeCNO₂, TEMPO, CuBr₂, 2,2'-bipyridine(Z)-α,β-Unsaturated esters7894:6
Aryl Alkyl Ketonesbis(2,2,2-trifluoroethyl) (methoxy-carbonylmethyl)-phosphonateN-ethylpiperidine, (CF₃SO₃)₂SnDCEMicrowave(Z)-3,3-trisubstituted-α,β-unsaturated methyl esters-Good Z-selectivity

TiCl₄/Et₃N Promoted Condensation Reactions

Titanium tetrachloride (TiCl₄) in the presence of a tertiary amine base like triethylamine (B128534) (Et₃N) is a powerful reagent system for promoting various condensation reactions, including those suitable for the synthesis of ester-containing compounds. One notable application is in the Mukaiyama aldol (B89426) reaction, which involves the addition of a silyl (B83357) enol ether to an aldehyde or ketone. researchgate.netjk-sci.comnih.govwikipedia.org In this reaction, TiCl₄ acts as a Lewis acid to activate the carbonyl compound towards nucleophilic attack by the silyl enol ether. wikipedia.orgyoutube.com The use of stoichiometric amounts of TiCl₄ is common, although catalytic versions have also been developed. wikipedia.org The reaction proceeds through a titanium enolate intermediate, and the subsequent workup yields the β-hydroxy carbonyl compound. researchgate.netnih.gov

A more direct application of the TiCl₄/Et₃N system for the synthesis of unsaturated esters is the condensation of acetate and formate esters to produce (E)-β-alkoxy- and (E)-β-aryloxyacrylates. acs.orgorganic-chemistry.orgresearchgate.net This methodology offers a direct route to these structures, which are valuable synthetic intermediates. The reaction is typically performed at low temperatures, with optimized conditions often involving specific stoichiometries of the formate ester, TiCl₄, and Et₃N. organic-chemistry.org A proposed mechanism for this transformation involves the formation of a bimetallic titanium intermediate. acs.orgorganic-chemistry.org This reaction has been shown to be compatible with a variety of functional groups and complex molecular scaffolds. organic-chemistry.org

Furthermore, the TiCl₄/Et₃N system can promote three-component condensation reactions between aromatic heterocycles, aldehydes, and active methylene compounds, leading to the formation of polyfunctionalized molecules. nih.gov

Interactive Data Table: TiCl₄/Et₃N Promoted Condensation Reactions

Reactant 1Reactant 2Product TypeKey Features
Silyl enol etherAldehyde/Ketoneβ-Hydroxy carbonyl compoundMukaiyama aldol reaction; TiCl₄ acts as a Lewis acid activator. researchgate.netjk-sci.comnih.govwikipedia.org
Acetate esterFormate ester(E)-β-Alkoxy/AryloxyacrylateDirect condensation; proceeds via a proposed bimetallic titanium intermediate. acs.orgorganic-chemistry.orgresearchgate.net
Aromatic heterocycleAldehydePolyfunctionalized heterocycleThree-component condensation. nih.gov

Stereoisomeric Control in Cyclooctene Derivatives

The control of stereochemistry, particularly the geometry of the double bond within the cyclooctene ring, is a critical aspect of synthesizing specific isomers of this compound and its analogues. This section explores methods for achieving such control.

Photoisomerization Strategies for Z-to-E Conversion of Cyclooct-4-en-1-ol

The conversion of the thermodynamically more stable (Z)-isomer of cyclooct-4-en-1-ol to the strained and more reactive (E)-isomer can be achieved through photochemical methods. epa.govru.nld-nb.infotennessee.edunih.gov This process, known as photoisomerization, typically involves irradiating a solution of the (Z)-isomer in the presence of a photosensitizer. d-nb.infotennessee.edu

The photosensitizer, such as methyl benzoate, absorbs ultraviolet light (typically at 254 nm) and transfers the energy to the (Z)-alkene, promoting it to an excited state. d-nb.infotennessee.edu From this excited state, the molecule can relax to either the (Z) or (E) ground state. By continuously removing the (E)-isomer from the reaction mixture, the equilibrium can be shifted towards the formation of the desired (E)-product. d-nb.infonih.gov

A common method for selectively removing the (E)-isomer is through complexation with silver(I) ions. ru.nld-nb.infonih.gov This can be achieved by flowing the reaction mixture through a column packed with silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃). d-nb.infonih.gov The (E)-isomer forms a stable complex with the silver ions and is retained on the column, while the unreacted (Z)-isomer is recirculated through the photoreactor. ru.nld-nb.infonih.gov The trapped (E)-isomer can later be released from the silica gel by treatment with a solution of ammonia (B1221849) or sodium chloride. nih.gov

Recent developments have focused on improving the efficiency and scalability of this process. Continuous flow reactors have been designed to allow for the production of gram-scale quantities of (E)-cyclooctene derivatives. ru.nld-nb.info These systems often employ a liquid-liquid extraction module with an aqueous silver nitrate solution to continuously trap the (E)-isomer, avoiding the need for packed columns and allowing for a more streamlined process. ru.nl

Catalytic Cross-Metathesis for Z-Trisubstituted Unsaturated Esters

Catalytic cross-metathesis (CM) has emerged as a powerful tool for the synthesis of stereochemically defined alkenes, including (Z)-trisubstituted unsaturated esters. researchgate.netacs.orgescholarship.orgnih.gov This reaction involves the exchange of substituents between two different alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. rsc.orgnih.govnih.gov

The development of catalysts with high (Z)-selectivity has been a significant area of research. For instance, certain ruthenium-based catalysts containing a chelating N-heterocyclic carbene (NHC) ligand have demonstrated excellent stereoselectivity for the formation of (Z)-isomers, often exceeding 95%. rsc.orgnih.gov These catalysts have shown broad functional group tolerance and can be used to synthesize a variety of (Z)-α,β-unsaturated acetals and aldehydes, which can be further elaborated to esters. rsc.orgnih.gov

Molybdenum-based catalysts have also been successfully employed for the synthesis of (Z)-trisubstituted α,β-unsaturated esters. researchgate.netacs.orgescholarship.orgnih.gov These transformations can be promoted by Mo bis-aryloxide, monoaryloxide pyrrolide, or monoaryloxide chloride complexes. researchgate.netacs.orgescholarship.orgnih.gov The choice of catalyst and reaction conditions can be tailored to achieve high yields and Z/E ratios, often greater than 95:5. escholarship.orgnih.gov An important finding in this area is that the addition of acetonitrile (B52724) can prevent the need for using a large excess of one of the alkene substrates. researchgate.net

Interactive Data Table: Catalytic Cross-Metathesis for (Z)-Trisubstituted Esters

Catalyst TypeAlkene 1Alkene 2ProductYield (%)Z:E Ratio
Ruthenium-based (chelating NHC)Allylic-substituted olefinTerminal olefinZ-α,β-unsaturated acetalup to 88>95:5
Molybdenum bis-aryloxideTrisubstituted olefinα,β-unsaturated esterZ-trisubstituted α,β-unsaturated ester74-9196:4 to 98:2
Molybdenum monoaryloxide pyrrolideTerminal olefinα,β-unsaturated esterZ-trisubstituted α,β-unsaturated ester7796:4

Mechanistic Investigations and Reactivity Pathways of Cyclooct 4 En 1 Yl Formate

Reaction Mechanisms of Ester Formation and Cleavage

The formation and cleavage of the formate (B1220265) ester bond in cyclooct-4-en-1-yl formate are fundamental transformations that can be achieved through various catalytic methods. Understanding the mechanisms of these reactions is crucial for controlling the synthesis and degradation of this compound.

Acid-Catalyzed Esterification and Hydrolysis

Acid-catalyzed esterification, commonly known as Fischer esterification, and the reverse reaction, acid-catalyzed hydrolysis, are classic methods for the synthesis and cleavage of esters. masterorganicchemistry.com These reactions are equilibrium-driven processes, and their mechanisms involve a series of proton transfer and nucleophilic attack steps. masterorganicchemistry.commasterorganicchemistry.com

In the context of this compound, the acid-catalyzed esterification would involve the reaction of cyclooct-4-en-1-ol (B7950028) with formic acid in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The mechanism proceeds through the following key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of formic acid, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The hydroxyl group of cyclooct-4-en-1-ol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the formic acid moiety. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group. masterorganicchemistry.com

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to yield the this compound and regenerate the acid catalyst. masterorganicchemistry.com

Reaction Key Mechanistic Steps Reactants Products
Acid-Catalyzed EsterificationProtonation, Nucleophilic Attack, Proton Transfer, EliminationCyclooct-4-en-1-ol, Formic Acid, Acid CatalystThis compound, Water
Acid-Catalyzed HydrolysisProtonation, Nucleophilic Attack, Proton Transfer, EliminationThis compound, Water, Acid CatalystCyclooct-4-en-1-ol, Formic Acid

Metal-Catalyzed Esterification Mechanisms

Metal catalysts offer alternative and often more efficient routes for esterification. Various transition metals, including palladium, nickel, and gold, can catalyze the formation of esters through different mechanistic pathways. umsystem.edumdpi.comresearchgate.net For the synthesis of this compound, metal-catalyzed hydroesterification of cyclooctadiene could be a plausible route.

One potential mechanism involves the palladium-catalyzed hydroesterification of 1,4-cyclooctadiene (B86759) using formic acid. This process would likely involve the following steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the O-H bond of formic acid to form a palladium(II) hydride species.

Hydropalladation: The palladium hydride then adds across one of the double bonds of the cyclooctadiene, forming a palladium-alkyl intermediate.

Carbonyl Insertion: A molecule of carbon monoxide (which can be generated in situ from formic acid decomposition or added separately) inserts into the palladium-carbon bond.

Reductive Elimination: The final step is the reductive elimination of the this compound, regenerating the palladium(0) catalyst.

Metal ions can also significantly enhance the rate of ester hydrolysis. nih.gov Divalent metal ions such as Cu²⁺, Ni²⁺, Zn²⁺, and Co²⁺ can complex with the ester, increasing the susceptibility of the carbonyl group to nucleophilic attack by water or hydroxide (B78521) ions. nih.gov This rate enhancement is attributed to the metal ion's ability to polarize the carbonyl group and stabilize the transition state. nih.gov

Catalyst Type Potential Reaction General Mechanistic Features
Palladium-basedHydroesterification of CyclooctadieneOxidative addition, hydrometallation, carbonyl insertion, reductive elimination
Divalent Metal Ions (e.g., Cu²⁺, Zn²⁺)Hydrolysis of this compoundLewis acid activation of the carbonyl group, stabilization of the transition state

Reactivity of the Cyclooctene (B146475) Double Bond

The double bond within the cyclooctene ring of this compound is a site of rich reactivity, susceptible to a variety of transformations that are characteristic of alkenes.

Electrophilic Addition Reactions

The π electrons of the double bond in the cyclooctene moiety make it nucleophilic, and thus it readily undergoes electrophilic addition reactions. quora.combyjus.com In these reactions, an electrophile adds to the double bond, breaking the π bond and forming two new σ bonds. wikipedia.org The reaction typically proceeds through a carbocation intermediate. openstax.org

Common electrophilic addition reactions that the cyclooctene ring in this compound can undergo include:

Hydrohalogenation: Addition of hydrogen halides (HX) across the double bond. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through the more stable carbocation intermediate. byjus.com

Halogenation: Addition of halogens (X₂) such as Br₂ or Cl₂ to form a dihalo-substituted cyclooctane (B165968) derivative.

Hydration: Acid-catalyzed addition of water to the double bond, resulting in the formation of a hydroxyl group on the cyclooctane ring. pearson.com

Oxymercuration-Demercuration: A method for the Markovnikov addition of water that avoids carbocation rearrangements. slideshare.net

Hydroboration-Oxidation: This two-step reaction sequence achieves the anti-Markovnikov addition of water across the double bond. slideshare.net

Reaction Reagents Product Type Regioselectivity
HydrohalogenationHX (e.g., HBr, HCl)Halogenated cyclooctaneMarkovnikov
HalogenationX₂ (e.g., Br₂, Cl₂)Dihalogenated cyclooctaneN/A
Acid-Catalyzed HydrationH₂O, H⁺Hydroxylated cyclooctaneMarkovnikov
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O 2. NaBH₄Hydroxylated cyclooctaneMarkovnikov
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHHydroxylated cyclooctaneAnti-Markovnikov

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orgtaylorandfrancis.com The cyclooctene double bond can participate in several types of pericyclic reactions, which are governed by the principles of orbital symmetry. ox.ac.uk

Key pericyclic reactions involving the cyclooctene moiety include:

Cycloaddition Reactions: The double bond can act as a π² component in cycloaddition reactions. A classic example is the Diels-Alder reaction, where it could react with a conjugated diene. Another example is the [2+2] cycloaddition, which is typically photochemically allowed. adichemistry.comalchemyst.co.uk

Ene Reaction: The cyclooctene can act as the "ene" component, reacting with an "enophile" (a compound with a double or triple bond). This reaction involves the transfer of an allylic hydrogen and the formation of a new carbon-carbon bond.

Electrocyclic Reactions: While less common for a simple cyclooctene, derivatives with conjugated π systems can undergo thermally or photochemically induced electrocyclic ring-opening or ring-closing reactions. adichemistry.com

Catalytic Transformations of the Cyclooctene Moiety

The double bond in the cyclooctene ring is also amenable to a variety of catalytic transformations, which can introduce new functional groups or modify the carbon skeleton.

Catalytic Hydrogenation: In the presence of a metal catalyst such as palladium, platinum, or nickel, the double bond can be reduced with hydrogen gas to form cyclooctyl formate.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids (e.g., m-CPBA) or through metal-catalyzed oxidation with reagents like hydrogen peroxide or tert-butyl hydroperoxide. researchgate.net

Cross-Coupling Reactions: Functionalized cyclooctene derivatives can participate in various cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings, to form new carbon-carbon bonds. thieme-connect.com For instance, a borylated or halogenated derivative of this compound could be used in these reactions.

Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis Polymerization (ROMP): While RCM is not directly applicable to the monocyclic cyclooctene, if other double bonds are present in the molecule, it could undergo RCM. The strained trans-isomer of cyclooctene is known to be highly reactive in ROMP. nih.gov The cis-isomer can also be polymerized via ROMP using appropriate catalysts.

Transformation Typical Catalysts/Reagents Product
HydrogenationPd/C, PtO₂, Raney NiCyclooctyl formate
Epoxidationm-CPBA, H₂O₂This compound epoxide
Cross-CouplingPd, Ni catalystsSubstituted cyclooctene derivatives
MetathesisGrubbs' or Schrock catalystsPolymers (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) of Cyclooctene-Based Monomers

Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of unsaturated polymers from cyclic olefin monomers. rsc.org For cyclooctene and its derivatives, ROMP offers a route to polyoctenamers with diverse functionalities and controlled microstructures. rsc.orgresearchgate.net The process involves the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal alkylidene complexes.

The success of ROMP of cyclooctene-based monomers is highly dependent on the choice of catalyst. Ruthenium-based catalysts, particularly Grubbs-type and Hoveyda-Grubbs-type complexes, are widely employed due to their high activity, functional group tolerance, and tunable reactivity. umn.eduresearchgate.net

First-Generation Grubbs Catalyst ((PCy₃)₂Cl₂Ru=CHPh): This catalyst has been successfully used for the ROMP of various 5-substituted cyclooctenes, allowing for the incorporation of functional groups such as alcohols, ketones, and esters into the polymer backbone. umn.edu

Second-Generation Grubbs Catalyst (IMesH₂)(PCy₃)Cl₂Ru=CHPh): This catalyst generally exhibits higher activity and is effective for the polymerization of sterically demanding or less reactive monomers. acs.org

Hoveyda-Grubbs Type Catalysts: These catalysts, featuring a chelating isopropoxybenzylidene ligand, offer enhanced stability and are also utilized in the ROMP of cyclooctene derivatives. researchgate.net

Reaction conditions such as solvent, temperature, and monomer-to-catalyst ratio can be adjusted to control the polymerization rate, polymer molecular weight, and polydispersity. umn.edu For instance, the molecular weight of a poly(cyclooctenyl acetate) was controlled by varying the monomer to catalyst ratio and by the addition of a chain transfer agent. umn.edu

Table 1: Catalyst Systems for ROMP of Cyclooctene Monomers

Catalyst Type Common Ligands Key Features
First-Generation Grubbs Tricyclohexylphosphine (PCy₃) Good functional group tolerance. umn.edu
Second-Generation Grubbs N-Heterocyclic Carbene (NHC), PCy₃ Higher activity, suitable for less reactive monomers. acs.org

For substituted cyclooctene monomers, such as 3-substituted cis-cyclooctenes, the regioselectivity (head-to-tail, head-to-head, or tail-to-tail enchainment) and stereoselectivity (cis/trans geometry of the resulting double bonds) of the polymerization are critical in determining the final polymer properties.

The ROMP of 3-substituted cis-cyclooctenes using Grubbs' catalyst has been shown to proceed in a highly regio- and stereoselective manner, affording polyoctenamers with remarkable head-to-tail regioregularity and high trans-stereoregularity. nih.govacs.orgsemanticscholar.org The degree of this selectivity is influenced by the steric bulk of the substituent on the monomer, with larger substituents leading to increased selectivity. nih.govacs.org For example, the ROMP of a tetrahydrofurfuryloxy-substituted cyclooctene demonstrated nearly perfect regio- (99% head-to-tail) and stereoselectivity (99% trans-double bond). elsevierpure.com

Mechanistic studies using density functional theory (DFT) on the ROMP of 3-substituted-Z-cyclooctenes catalyzed by a second-generation Grubbs catalyst have provided insights into the origins of this selectivity. acs.org These studies indicate that the rate-limiting step for the polymerization of Z-cyclooctenes is the breakdown of the metallacyclobutane intermediate. acs.org The observed regioselectivity is primarily attributed to differential steric interactions between the growing polymer chain and the mesityl groups of the N-heterocyclic carbene ligand. acs.org

Cross-Metathesis Reactions for Olefin Derivatization

Cross-metathesis (CM) is a versatile reaction that allows for the formation of new carbon-carbon double bonds by combining two different olefinic substrates. sigmaaldrich.com This methodology can be applied to cyclooctene derivatives to introduce new functional groups or to synthesize complex acyclic molecules through ring-opening cross-metathesis (ROCM). acs.orgnih.gov

Achieving high stereoselectivity in cross-metathesis to form either E- or Z-trisubstituted alkenes is a significant challenge due to competing side reactions and the formation of short-lived methylidene complexes. nih.govresearchgate.net However, recent advancements have enabled the efficient and highly stereoselective synthesis of linear E- or Z-trisubstituted alkenes through CM reactions involving pre-formed E- or Z-trisubstituted alkenes. nih.govresearchgate.net

The regioselectivity of cross-metathesis can be influenced by steric factors. For instance, the protection of hexa-1,5-dien-3-ol with bulky silyl (B83357) groups directs a ruthenium-catalyzed cross-metathesis to occur selectively at the less sterically hindered C5-C6 double bond. organic-chemistry.org This principle can be extended to trisubstituted cycloolefins, where ring-opening occurs regioselectively to place a functional group on the less-substituted terminus of the resulting acyclic product. nih.gov

Bioorthogonal Reaction Chemistries and Cyclooctene Reactivity

The unique reactivity of strained cyclooctenes, particularly trans-cyclooctenes, has made them invaluable tools in bioorthogonal chemistry. These reactions proceed with high rates and selectivity in complex biological environments without interfering with native biochemical processes.

The inverse electron demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (B1199680) and a strained dienophile, most notably a trans-cyclooctene (B1233481) (TCO), is one of the fastest and most widely used bioorthogonal reactions. rsc.orgnih.govrsc.org This reaction is characterized by its exceptionally rapid kinetics, specificity, and biocompatibility. researchgate.net

The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, forming a stable dihydropyridazine (B8628806) product. nih.gov The high rate of this ligation is largely attributed to the ring strain of the trans-cyclooctene. nih.gov This rapid and selective chemistry has been extensively utilized for in vivo applications, including pretargeted bioimaging. researchgate.netwindows.net The synthesis of TCO-functionalized polypeptides and other polymers allows for the creation of materials for applications such as in vivo click chemistry. rsc.org

Table 2: Compounds Mentioned

Compound Name
This compound
3-substituted cis-cyclooctenes
poly(cyclooctenyl acetate)
trans-cyclooctene
1,2,4,5-tetrazine

Kinetic and Selectivity Studies in Bioorthogonal Labeling

While specific kinetic and selectivity data for this compound are not extensively detailed in the public domain, the broader class of trans-cyclooctene (TCO) derivatives, to which it belongs, has been the subject of numerous mechanistic investigations. These studies are crucial for understanding the reactivity pathways in bioorthogonal labeling, a field that relies on rapid and specific chemical reactions in complex biological environments. The primary reaction partner for TCOs in this context is typically a substituted 1,2,4,5-tetrazine, reacting via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.

Detailed research findings have elucidated the factors governing the kinetics of the TCO-tetrazine ligation. The inherent ring strain of the trans-cyclooctene double bond is a principal driver of the rapid reaction rates observed. nih.govnih.govnih.gov This strain is released during the [4+2] cycloaddition, leading to a thermodynamically favorable transformation. The reaction is exceptionally fast, with second-order rate constants (k₂) that can exceed 10⁶ M⁻¹s⁻¹, allowing for efficient labeling at low, physiologically relevant concentrations. nih.govbroadpharm.com

The substituents on both the trans-cyclooctene and the tetrazine play a significant role in modulating the reaction kinetics. For tetrazines, electron-withdrawing groups generally increase the reaction rate by lowering the energy of the LUMO of the diene, which is consistent with the principles of inverse-electron-demand cycloadditions. nih.gov For instance, hydrogen-substituted tetrazines tend to react faster than their methyl-substituted counterparts, though this can sometimes come at the cost of reduced stability in aqueous media. iris-biotech.de The structure of the TCO derivative itself is also a critical determinant of reactivity. Modifications to the cyclooctene ring, such as the introduction of geminal substituents, can increase olefinic strain and lead to faster kinetics. nih.gov

Selectivity is a cornerstone of bioorthogonal chemistry, ensuring that the labeling reaction proceeds exclusively between the intended reaction partners without cross-reactivity with endogenous biomolecules. The TCO-tetrazine ligation exhibits exceptional selectivity. broadpharm.com The trans-cyclooctene motif is stable in biological systems and does not react with naturally occurring functional groups such as thiols or amines. broadpharm.com This high degree of orthogonality ensures that cellular processes are not perturbed and that the labeling is specific to the intended target.

The following tables present kinetic data for the reaction of various trans-cyclooctene derivatives with different tetrazines, illustrating the range of reactivities that can be achieved. These data are representative of the kinetic profiles expected for compounds within the TCO class.

Table 1: Second-Order Rate Constants of TCO Derivatives with Various Tetrazines This table showcases the influence of both the trans-cyclooctene and tetrazine structure on the reaction rate.

trans-Cyclooctene (TCO) DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
TCO3,6-di-(2-pyridyl)-s-tetrazine2,0009:1 MeOH:water
s-TCO (conformationally strained)3,6-di-(2-pyridyl)-s-tetrazine22,000MeOH, 25°C
TCOUnsubstituted Tetrazine26,000PBS, 37°C
(E)-cyclooct-4-enol (axial)3,6-di-(2-pyridyl)-s-tetrazine derivative273,000PBS, 37°C
Diol-derivatized a-TCO3,6-dipyridyl-s-tetrazine derivative150,000 ± 8,000Not specified
s-TCO derivativeTetrazine derivative2,800,000PBS, 37°C

Table 2: Influence of Tetrazine Substituents on Reaction Kinetics with TCO This table highlights how different substituents on the tetrazine ring affect the rate of reaction with a standard trans-cyclooctene.

Tetrazine SubstituentSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
3,6-bis(2-pyridyl)820PBS, 37°C
3-(4-isothiocyanatophenyl)-6-methyl2,300PBS, 37°C
3-phenyl-6-(2-pyridyl)5,300PBS, 37°C
3,6-bis(2-pyridyl) with electron-withdrawing groups22,000PBS, 37°C
Unsubstituted26,000PBS, 37°C

These kinetic and selectivity studies underscore the versatility of the trans-cyclooctene scaffold in bioorthogonal labeling. By synthetically modifying the structure of either the TCO or the tetrazine, the reaction kinetics can be finely tuned for specific applications, ranging from live-cell imaging to in vivo pretargeting strategies for diagnostics and therapy. nih.govnih.gov The high selectivity of this reaction ensures its bioorthogonality, making it a powerful tool in chemical biology.

Computational Chemistry and Theoretical Studies on Cyclooct 4 En 1 Yl Formate

Quantum Chemical Investigations (e.g., DFT, Ab Initio Methods)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. For a molecule like Cyclooct-4-en-1-yl formate (B1220265), these methods can provide fundamental insights into its behavior at the atomic level.

Elucidation of Reaction Mechanisms and Transition States

Theoretical studies on simple formate esters, such as methyl formate, have elucidated potential pathways for their gas-phase decomposition. These studies indicate that unimolecular decomposition can lead to various products through distinct transition states. researchgate.net For Cyclooct-4-en-1-yl formate, analogous reaction mechanisms can be proposed. For instance, the pyrolysis of the formate ester could proceed through a six-membered transition state to yield formic acid and cyclooctadiene, or through radical pathways.

Computational modeling, likely employing DFT methods such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or larger), would be instrumental in mapping the potential energy surface for such reactions. researchgate.netacs.org The identification of transition state geometries and their corresponding activation energies would clarify the most favorable reaction pathways. For example, the reaction of this compound with hydroxyl radicals, a key process in atmospheric chemistry, could be modeled to determine the site-specificity of hydrogen abstraction and the subsequent reaction kinetics. acs.org

Illustrative Energetic Profile for a Postulated Reaction Pathway

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
This compoundB3LYP/6-311+G(d,p)0.0
Transition State 1B3LYP/6-311+G(d,p)+35.2
Intermediate 1B3LYP/6-311+G(d,p)+12.5
Transition State 2B3LYP/6-311+G(d,p)+45.8
ProductsB3LYP/6-311+G(d,p)-5.7

Note: The data in this table is illustrative and based on typical values for similar reactions. It does not represent experimentally or computationally verified values for this compound.

Conformational Analysis and Ring Strain

The eight-membered ring of this compound introduces significant conformational flexibility. Computational studies on cyclooctene (B146475) have identified multiple stable conformations, and the presence of the formate substituent would further influence the conformational landscape. units.itatlantis-press.com The conformational space of the cyclooctene ring is complex, with several low-energy conformers such as boat-chair, twist-boat-chair, and crown families being identified for the parent cyclooctane (B165968). tandfonline.com For cyclooctene, the presence of the double bond further diversifies the possible conformations. units.itatlantis-press.com

The relative energies of these conformers can be calculated using DFT or ab initio methods to determine the most stable geometries. researchgate.net Ring strain is another critical factor in medium-sized rings. researchgate.netnih.govrsc.orgacs.orgnih.gov The strain energy of the cyclooctene ring in this compound can be estimated using homodesmotic reactions, providing insight into its thermodynamic stability. researchgate.net

Energetic Profiles of Isomerization Processes

Isomerization processes in this compound could involve the migration of the double bond within the cyclooctene ring or cis-trans isomerization of the formate group. Quantum chemical calculations can be used to determine the energetic barriers for these processes. The interconversion between different ring conformations also represents a form of isomerization, and the potential energy surface for these changes can be mapped out. units.it

Molecular Dynamics Simulations for Conformational Sampling and Reactivity

While quantum chemical calculations are excellent for studying static properties and specific reaction pathways, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior and conformational sampling of flexible molecules like this compound. tandfonline.comnih.gov MD simulations would allow for the exploration of the vast conformational space of the cyclooctene ring over time, providing insights into the relative populations of different conformers at various temperatures. tandfonline.com

Furthermore, MD simulations can be used to study the molecule's behavior in different environments, such as in a solvent or at an interface. By employing reactive force fields or ab initio MD, it is also possible to simulate chemical reactions and gain a more dynamic perspective on reaction mechanisms.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. researchgate.netresearchgate.netnih.gov For this compound, methods like DFT can be used to predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated to aid in the interpretation of experimental NMR data.

IR Spectra: Vibrational frequencies and intensities can be computed to predict the infrared spectrum, helping to identify characteristic functional group vibrations.

Rotational Spectra: Rotational constants can be calculated with high accuracy, which is essential for microwave spectroscopy studies. nih.gov

Illustrative Predicted Spectroscopic Data

ParameterPredicted Value
¹³C NMR Chemical Shift (C=O)165 ppm
¹H NMR Chemical Shift (O-CH)5.1 ppm
IR Frequency (C=O stretch)1720 cm⁻¹
Rotational Constant A1500 MHz
Rotational Constant B800 MHz
Rotational Constant C650 MHz

Note: The data in this table is illustrative and based on typical values for similar compounds. It does not represent experimentally or computationally verified values for this compound.

Electronic Structure Calculations for Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. Calculations of various electronic properties can provide valuable reactivity descriptors. nih.gov These include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to act as an electron donor or acceptor, respectively. This is crucial for understanding its behavior in pericyclic reactions or reactions with electrophiles and nucleophiles.

Molecular Electrostatic Potential (MEP): The MEP map reveals the electron density distribution and can be used to predict sites susceptible to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the hybridization, atomic charges, and delocalization of electron density within the molecule.

Advanced Applications and Derivatization in Chemical Synthesis

Cyclooct-4-en-1-yl Formate (B1220265) as a Core Synthetic Intermediate

The inherent structural features of the cyclooctene (B146475) ring make derivatives like Cyclooct-4-en-1-yl formate valuable starting materials in organic synthesis. The formate group can be readily hydrolyzed to the corresponding alcohol, cyclooct-4-en-1-ol (B7950028), or participate in various transformations, while the alkene moiety provides a handle for extensive functionalization.

Precursor to Structurally Diverse Cyclooctane (B165968) and Cyclooctene Derivatives

The cyclooctene backbone is a foundational element for synthesizing a wide array of structurally diverse molecules. Starting from readily available precursors like cyclooctatetraene (B1213319) or 1,5-cyclooctadiene, chemists can access a variety of functionalized cyclooctene and cyclooctane derivatives. core.ac.uknih.gov For instance, selective bromination of cycloocta-1,5-diene (B8815838) yields 5-bromo-cyclooctene, which can be further functionalized through Grignard reactions and subsequent oxidations. google.com

Key transformations of the cyclooctene ring include:

Epoxidation: The double bond can be converted to an epoxide, a versatile intermediate for introducing various functional groups.

Dihydroxylation: This reaction adds two hydroxyl groups across the double bond, leading to diol derivatives.

Hydrogenation: The double bond can be reduced to yield the corresponding saturated cyclooctane ring, providing access to a different class of cyclic compounds. acs.org

These fundamental reactions allow the cyclooctene scaffold to be elaborated into a multitude of derivatives with varying stereochemistry and functionality, serving as key intermediates in multi-step syntheses.

Building Block for Complex Molecular Architectures

The conformational flexibility and reactivity of the cyclooctene ring system make it an attractive building block for the synthesis of complex molecular structures. Researchers have utilized cyclooctatetraene, a related C8 hydrocarbon, to generate significant molecular complexity, preparing intricate structures such as aminobicyclo[5.1.0]octitols. core.ac.uknih.gov This underscores the potential of the eight-membered ring system, inherent in this compound, to serve as a scaffold for constructing molecules with unique three-dimensional shapes and biological activities.

Development of Novel Catalytic Systems for Cyclooctene Functionalization

The selective functionalization of the cyclooctene double bond is a key area of research, leading to the development of novel catalytic systems that offer high efficiency and control over the reaction products. These catalysts are crucial for unlocking the full synthetic potential of cyclooctene derivatives.

For example, vanadium-containing faujasite zeolite catalysts have been successfully employed for the liquid-phase epoxidation of cis-cyclooctene. researchgate.net This system demonstrated high selectivity (96%) towards the formation of cyclooctene oxide, a valuable synthetic intermediate. researchgate.net Other research has focused on developing recyclable catalysts for various alkyne functionalizations, a field of research with principles applicable to alkene transformations as well. mdpi.com These advancements in catalysis provide greener and more efficient routes to functionalized cyclooctanes and cyclooctenes.

Reaction TypeCatalyst SystemProductSelectivity/Conversion
EpoxidationVanadium-exchanged faujasite zeoliteCyclooctene oxide96% selectivity, 54% conversion
VariousRecyclable systems (e.g., MOFs, POPs)Functionalized alkenes/alkanesHigh yields and selectivity

This table summarizes examples of catalytic systems developed for alkene functionalization, with specific data for cis-cyclooctene epoxidation.

Strategies for Incorporation into Macromolecular Structures

The cyclooctene moiety is a valuable monomer for the synthesis of polymers with unique properties through Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique utilizes catalysts, such as the second-generation Grubbs' catalyst, to open the cyclooctene ring and form linear polymer chains. tandfonline.com

The ROMP of cis-cyclooctene is known to be very fast, with total conversion of the monomer to polymer occurring within minutes at ambient temperature. tandfonline.com By using functionalized cyclooctene monomers, specific chemical groups (e.g., alcohols, esters) can be incorporated directly into the polymer backbone. umn.edu This allows for the creation of functionalized polyolefins with tailored properties. umn.eduacs.org

Furthermore, the resulting polymer, polycyclooctene (PCOE), contains double bonds along its backbone, which can be further modified using techniques like thiol-ene click chemistry. This post-polymerization functionalization allows for the introduction of polar groups, which can enhance properties like adhesion and surface polarity, offering a strategy for upcycling polyethylene (B3416737) waste. umass.edu

Utilization in Bioorthogonal Chemical Conjugation Strategies

Perhaps one of the most significant applications of the cyclooctene scaffold, particularly its strained trans-isomer (TCO), is in the field of bioorthogonal chemistry. nih.gov This refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The reaction between a TCO derivative and a 1,2,4,5-tetrazine (B1199680) (Tz) is a cornerstone of this field. nih.govnih.gov

This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast and selective. broadpharm.comiris-biotech.de The high ring strain of the trans-cyclooctene (B1233481) double bond is the driving force for its rapid reaction with the tetrazine partner, leading to the formation of a stable dihydropyridazine (B8628806) linkage and the release of nitrogen gas. broadpharm.comiris-biotech.de This ligation is the fastest bioorthogonal reaction reported to date, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. nih.govbroadpharm.com

The remarkable speed and specificity of the TCO-tetrazine ligation have made it an invaluable tool for:

Live cell imaging iris-biotech.de

Pretargeted nuclear imaging and therapy nih.govnih.govacs.org

Site-specific labeling of proteins and other biomolecules rsc.org

Targeted drug delivery nih.gov

Ligand Design for Targeted Biomolecule Functionalization

The versatility of the TCO scaffold allows for its incorporation into a wide range of molecules designed for targeted biological applications. By attaching a TCO group to a targeting ligand, such as an antibody or a small molecule, that ligand can be directed to a specific biological target (e.g., a cancer cell). A second molecule, carrying the complementary tetrazine group and a payload (e.g., a drug, an imaging agent), can then be administered. The two components will react specifically at the target site, concentrating the payload where it is needed and minimizing off-target effects. nih.govnih.gov

Research has shown that the way TCO is linked to the biomolecule is crucial. For instance, when TCOs are conjugated to antibodies, they can be masked by hydrophobic interactions with the antibody, rendering them non-reactive. nih.gov Introducing hydrophilic polyethylene glycol (PEG) linkers between the TCO and the antibody can preserve reactivity, resulting in a significant enhancement in functional density. nih.gov This highlights the importance of thoughtful ligand design in the successful application of TCO-based bioorthogonal strategies.

TCO DerivativeLinkerApplicationKey Finding
TCO-AntibodyStandard amine couplingPretargetingMajority of TCOs are non-reactive due to hydrophobic masking. nih.gov
TCO-PEG-AntibodyHydrophilic PEG linkerPretargetingReactivity is preserved, leading to >5-fold enhancement in functional density. nih.gov
TCO-PeptoBrushPolymeric scaffoldPretargeted ImagingHigh TCO loading leads to a 77-fold enhancement in reaction rates with lipophilic tetrazines. nih.govacs.org
TCO-dNTPsPEG3 spacerDNA LabelingLonger linkers are crucial for efficient labeling of DNA with tetrazines in vitro. nih.gov

This table illustrates how linker and ligand design impact the reactivity and application of TCO derivatives in bioorthogonal chemistry.

Q & A

Q. What spectroscopic techniques are recommended for characterizing Cyclooct-4-en-1-yl formate, and how should data interpretation be structured?

Methodological Answer:

  • Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY) for structural elucidation, Infrared (IR) spectroscopy for functional group identification, and Mass Spectrometry (MS) for molecular weight confirmation.
  • Interpretation : Assign peaks systematically (e.g., NMR splitting patterns for olefinic protons at C4-C5), cross-validate IR absorption bands (e.g., formate ester C=O stretch ~1720 cm⁻¹), and correlate MS fragmentation patterns with expected molecular ions.
  • Design : Align spectral data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities. Reference literature with similar bicyclic esters to benchmark spectral assignments .

Q. What protocols ensure reliable synthesis of high-purity this compound?

Methodological Answer:

  • Routes : (1) Formylation of cyclooct-4-en-1-ol using formic acid/acetic anhydride; (2) Transesterification of methyl formate with cyclooct-4-en-1-ol under acid catalysis.
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC), and purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Limitations : Avoid prolonged heating to prevent olefin isomerization; characterize purity via GC-MS and HPLC (>98% by area normalization) .

Q. How should thermal stability studies for this compound be designed?

Methodological Answer:

  • Conditions : Use thermogravimetric analysis (TGA) at 25–200°C (heating rate 10°C/min under nitrogen). For accelerated aging, store samples at 40°C/75% relative humidity for 6 months.
  • Metrics : Track decomposition onset temperature, mass loss, and degradation products (via GC-MS). Compare kinetic models (e.g., Arrhenius) to predict shelf life .

Advanced Research Questions

Q. How can computational methods like DFT complement experimental studies of this compound’s reaction mechanisms?

Methodological Answer:

  • Workflow : (1) Optimize geometry using B3LYP/6-31G(d); (2) Calculate transition states (TS) for ester hydrolysis or cycloadditions; (3) Compare activation energies with experimental kinetics (e.g., Arrhenius plots).
  • Validation : Benchmark computed NMR/IR spectra against experimental data. Use Natural Bond Orbital (NBO) analysis to quantify steric effects from the cyclooctene ring .

Q. What strategies resolve contradictions in reported enantioselective catalytic activity of this compound?

Methodological Answer:

  • Analysis : Systematically vary catalyst loading, solvent polarity, and temperature. Use chiral HPLC to quantify enantiomeric excess (ee) and identify confounding factors (e.g., solvent coordination effects).
  • Reproducibility : Adopt standardized reaction reporting (e.g., MIACE guidelines) to isolate variables. Perform meta-analyses of published data to identify outliers .

Q. How can SHELX software address crystallographic challenges in this compound structure determination?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å). For twinned crystals, employ SHELXD for dual-space solution and SHELXL for refinement with TWIN/BASF commands.
  • Disorder : Model alternative conformations using PART/SUMP restraints. Validate via R-factor convergence (<5% discrepancy) and residual density maps .

Q. What multivariate statistical approaches optimize reaction conditions for this compound in complex systems?

Methodological Answer:

  • Design : Apply factorial design (e.g., Box-Behnken) to test variables (temperature, catalyst, solvent). Use Principal Component Analysis (PCA) to identify dominant factors.
  • Validation : Confirm optimal conditions via response surface methodology (RSM). Report confidence intervals for yield predictions .

Notes

  • Ethical Data Reporting : Align with IUPAC guidelines for reproducibility .
  • Advanced Tools : For computational studies, use Gaussian 16 or ORCA with solvent continuum models (e.g., SMD) .

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